Superior Potency for Notch Processing Compared to DAPT
Ro 4929097 exhibits a >20-fold greater potency for inhibiting Notch processing compared to the widely used γ-secretase inhibitor DAPT. This difference is critical for researchers aiming to achieve complete Notch pathway suppression in cellular models. [1]
| Evidence Dimension | Inhibition of Notch processing in cellular reporter assay |
|---|---|
| Target Compound Data | IC50 = 5 nM [1] |
| Comparator Or Baseline | DAPT (GSI-IX): IC50 = 115 nM for total Aβ; Notch inhibition typically requires 1 µM concentrations |
| Quantified Difference | >20-fold lower IC50 (5 nM vs. >100 nM for Notch inhibition) |
| Conditions | Notch cell-based reporter assay (Ro 4929097); Human primary neuronal culture (DAPT) |
Why This Matters
Higher potency allows for lower dosing, reducing the likelihood of off-target effects and improving the signal-to-noise ratio in experimental systems.
- [1] Luistro L, He W, Smith M, et al. Preclinical profile of a potent gamma-secretase inhibitor targeting notch signaling with in vivo efficacy and pharmacodynamic properties. Cancer Res. 2009;69(19):7672-7680. View Source
